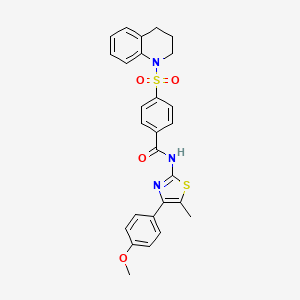

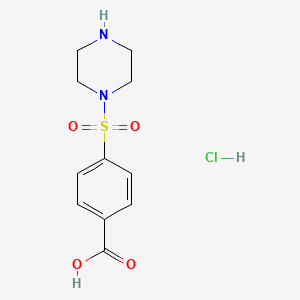

3-(3-Phenoxybenzamido)benzofuran-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-(3-Phenoxybenzamido)benzofuran-2-carboxamide” is a derivative of benzofuran-2-carboxamide . Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are present in many biologically active natural products and drugs .

Synthesis Analysis

The synthesis of benzofuran-2-carboxamide derivatives involves 8-aminoquinoline directed C–H arylation and transamidation chemistry . Pd catalysis is used to install a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold . Directing group cleavage and further diversification of the C3-arylated benzofuran products are achieved in a single synthetic operation through a one-pot, two-step transamidation procedure .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzofuran-2-carboxamide derivatives include C–H arylation and transamidation . The C–H arylation reactions use Pd catalysis to install a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold . The transamidation procedure allows for directing group cleavage and further diversification of the C3-arylated benzofuran products .Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

Benzofuran and its derivatives are highlighted for their significance in the synthesis of biologically active compounds. For instance, the development of efficient methods to construct benzofuran and dihydrobenzofuro[2,3-d]oxazole derivatives showcases the versatility of phenoxyamide reagents in synthesizing complex structures under metal-free conditions. Such methodologies are crucial for the design of compounds with potential pharmacological activities (Li et al., 2019).

Antiproliferative and Antimicrobial Applications

Research on benzamide derivatives, including those with a phenoxy functionality, has shown promising antiproliferative activity against various cancer cell lines. The mechanism of action for some of these compounds involves cell cycle arrest and induction of apoptosis, mediated by caspase activation (Raffa et al., 2015). Additionally, benzamide and benzofuran derivatives have been explored for their antimicrobial properties, although specific activities vary based on the compound's structure and the pathogens tested (Zhang et al., 2018).

Molecular Docking and Drug Design

The structural features of benzofuran and benzamide derivatives make them suitable candidates for molecular docking studies in drug design. Their interaction with biological targets, such as enzymes and receptors, can be meticulously analyzed to develop new therapeutic agents with enhanced efficacy and specificity. For example, benzofuran derivatives have been investigated for their potential as D-2 dopamine receptor imaging agents, demonstrating the importance of structural analogues in developing diagnostic tools (Murphy et al., 1990).

Direcciones Futuras

Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . There is considerable interest in novel synthetic methodologies that can provide access to new kinds of benzofuran derivatives . This suggests that “3-(3-Phenoxybenzamido)benzofuran-2-carboxamide” and other benzofuran derivatives may have promising future directions in drug development and other applications.

Mecanismo De Acción

Target of Action

This compound belongs to the benzofuran class of compounds, which are known to interact with a wide range of biological targets .

Mode of Action

Benzofuran derivatives are known to exhibit a wide range of biological activities, suggesting that they may interact with multiple targets and pathways .

Biochemical Pathways

Benzofuran derivatives have been shown to display a wide range of antimicrobial and anticancer properties , suggesting that they may affect multiple biochemical pathways.

Result of Action

Benzofuran derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties .

Propiedades

IUPAC Name |

3-[(3-phenoxybenzoyl)amino]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O4/c23-21(25)20-19(17-11-4-5-12-18(17)28-20)24-22(26)14-7-6-10-16(13-14)27-15-8-2-1-3-9-15/h1-13H,(H2,23,25)(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZOIJPYYICYWCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

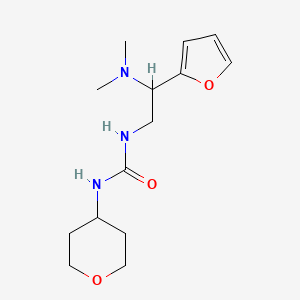

![N-(2-ethoxyphenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2462653.png)

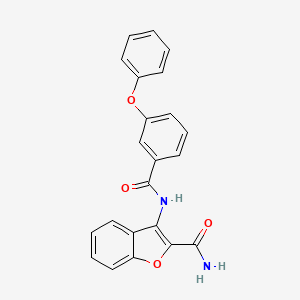

![ethyl 4-{3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanoyl}piperazine-1-carboxylate](/img/structure/B2462658.png)

![6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine hydrobromide](/img/no-structure.png)

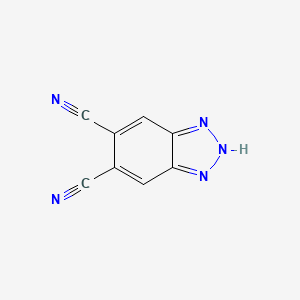

![[2-(2-Ethoxyanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate](/img/structure/B2462663.png)